molecular formula C13H11N3 B1413544 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 2034157-38-3

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1413544
CAS No.: 2034157-38-3
M. Wt: 209.25 g/mol
InChI Key: ZCVJUKYECAJYSC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have shown significant biological activities. They have been used as inhibitors for protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling pyrazolo[1,5-a]pyrimidines .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Further optimization of this novel chemotype may validate its use as an antiviral target in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be performed without a catalyst. This reaction involves the condensation of aminopyrazole with an aldehyde and a β-ketoester . Another approach includes the use of palladium-catalyzed sequential arylation and alkynylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the 4-methylphenyl group.

    2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine: A similar compound with a chlorine substituent instead of a methyl group.

    2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine: A compound with a methoxy group instead of a methyl group.

Uniqueness

2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-methylphenyl group, which influences its electronic properties and reactivity. This substitution can enhance the compound’s photophysical properties, making it more suitable for specific applications such as bioimaging and optical materials .

Properties

IUPAC Name

2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJUKYECAJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CC=NC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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